N'-(cyclohexanecarbonyl)-4-nitrobenzohydrazide
Overview
Description
N’-(cyclohexanecarbonyl)-4-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It features a cyclohexanecarbonyl group attached to a 4-nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyclohexanecarbonyl)-4-nitrobenzohydrazide typically involves the reaction of cyclohexanecarbonyl chloride with 4-nitrobenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of N’-(cyclohexanecarbonyl)-4-nitrobenzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(cyclohexanecarbonyl)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Reduction: 4-amino-N’-(cyclohexanecarbonyl)benzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Condensation: Hydrazones with different aldehydes or ketones.
Scientific Research Applications
N’-(cyclohexanecarbonyl)-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(cyclohexanecarbonyl)-4-nitrobenzohydrazide depends on its specific application. For example, as an antimicrobial agent, the nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. The hydrazide moiety can also interact with various biological targets, such as enzymes, by forming covalent bonds or through hydrogen bonding interactions.
Comparison with Similar Compounds
N’-(cyclohexanecarbonyl)-4-nitrobenzohydrazide can be compared with other similar compounds, such as:
N’-(cyclohexanecarbonyl)-4-aminobenzohydrazide: Similar structure but with an amino group instead of a nitro group, which may affect its reactivity and biological activity.
N’-(cyclohexanecarbonyl)-4-chlorobenzohydrazide:
N’-(cyclohexanecarbonyl)-4-methylbenzohydrazide: Features a methyl group, which can influence its steric and electronic properties.
The uniqueness of N’-(cyclohexanecarbonyl)-4-nitrobenzohydrazide lies in the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N'-(cyclohexanecarbonyl)-4-nitrobenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-13(10-4-2-1-3-5-10)15-16-14(19)11-6-8-12(9-7-11)17(20)21/h6-10H,1-5H2,(H,15,18)(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJSBEFAZQSPHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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